molecular formula C8H8BrClO B13943531 1-Bromo-5-chloro-2-methoxy-3-methylbenzene CAS No. 59106-55-7

1-Bromo-5-chloro-2-methoxy-3-methylbenzene

Cat. No.: B13943531
CAS No.: 59106-55-7
M. Wt: 235.50 g/mol
InChI Key: SSIJIKHMICMXGH-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2-methoxy-3-methylbenzene can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of 2-methoxy-3-methylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent such as chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or electrophiles like alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-bromo-5-chloro-2-methoxy-3-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by other substituents through nucleophilic or electrophilic attack. In oxidation reactions, the methoxy and methyl groups are oxidized to form corresponding functional groups. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

1-Bromo-5-chloro-2-methoxy-3-methylbenzene can be compared with other similar compounds such as:

  • 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
  • 1-Bromo-3-chloro-5-methylbenzene
  • 1-Bromo-4-chloro-2-methylbenzene

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of substituents in this compound imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59106-55-7

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-bromo-5-chloro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3

InChI Key

SSIJIKHMICMXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)Cl

Origin of Product

United States

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